
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The pyrazole moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .
Comparación Con Compuestos Similares
- 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole
- 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)triazole
Comparison: Compared to similar compounds, 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This structural combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
4-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3 |
Clave InChI |
SFZVZRYYRUBLTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




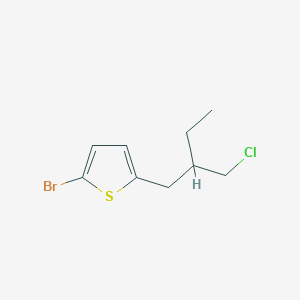
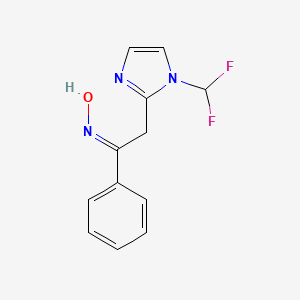
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
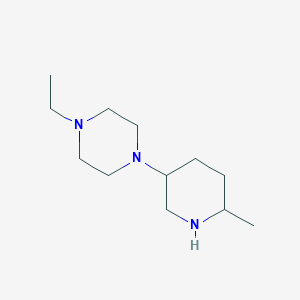
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
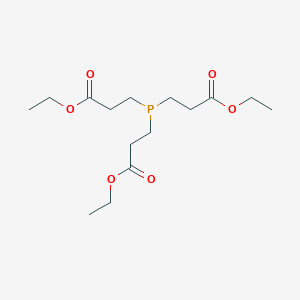
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
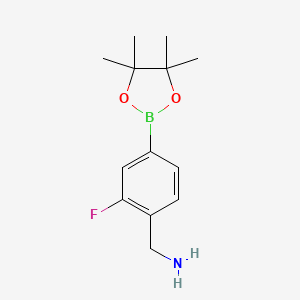

![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
